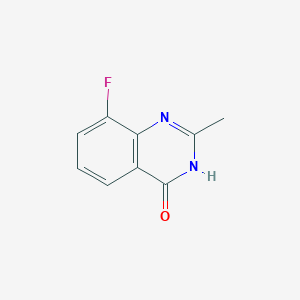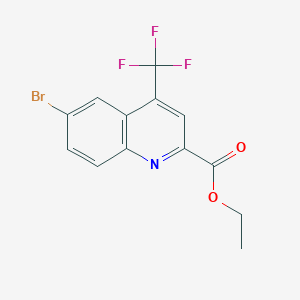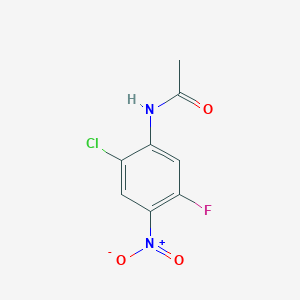
N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3 It is a derivative of acetanilide, where the phenyl ring is substituted with chlorine, fluorine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide typically involves a multi-step process. One common method starts with the nitration of 2-chloro-5-fluoroaniline to introduce the nitro group. This is followed by acetylation to form the acetamide derivative. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and acetic anhydride for acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are often used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Reduction: The major product is N-(2-chloro-5-fluoro-4-amino-phenyl)acetamide.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Oxidation: Oxidized derivatives with different functional groups can be obtained.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-chloro-5-fluoro-4-amino-phenyl)acetamide: A reduction product with similar structural features.
N-(2-chloro-5-fluoro-4-methyl-phenyl)acetamide: A derivative with a methyl group instead of a nitro group.
N-(2-chloro-5-fluoro-4-hydroxy-phenyl)acetamide: A hydroxylated derivative.
Uniqueness
N-(2-chloro-5-fluoro-4-nitro-phenyl)acetamide is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H6ClFN2O3 |
|---|---|
Molekulargewicht |
232.59 g/mol |
IUPAC-Name |
N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-3-6(10)8(12(14)15)2-5(7)9/h2-3H,1H3,(H,11,13) |
InChI-Schlüssel |
JVJCQLUDGDQOCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


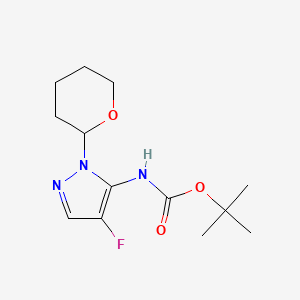
![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)
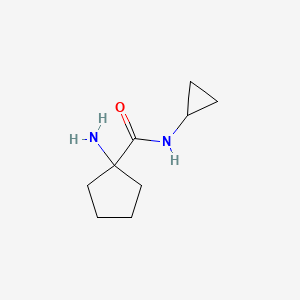


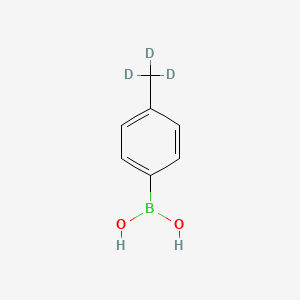

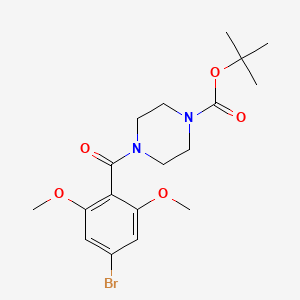

![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)

![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
